molecular formula C10H15ClN2 B056577 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride CAS No. 188412-52-4

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride

Cat. No.: B056577
CAS No.: 188412-52-4
M. Wt: 198.69 g/mol
InChI Key: ABLZOFGQVQJZSP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride is a compound belonging to the class of hydrogenated benzazepines. These compounds are characterized by a benzene ring fused to an azepine ring, forming a seven-membered heterocyclic system. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF₃·OEt₂) and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted benzazepine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted benzazepine derivatives.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific derivative and its intended application. For example, some benzazepine derivatives act as inhibitors of squalene synthase, which is involved in cholesterol biosynthesis .

Comparison with Similar Compounds

Similar Compounds

    1-Benzazepines: These compounds have the benzene ring attached at different positions on the azepine ring.

    2-Benzazepines: Similar to 1-benzazepines but with different attachment points.

    3-Benzazepines: These include the compound and its various derivatives.

Uniqueness

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride is unique due to its specific structure and the potential biological activities associated with its derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLZOFGQVQJZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3,4,5-tetrahydro-7-nitro-1H-3-benzazepine hydrochloride (1.68 g, 7.35 mmol) in ethanol (100 ml) was added 5% palladium on carbon (0.2 g) and the solution was placed on a Paar Hydrogenator Apparatus and pressurized with 45 psi of hydrogen. After the theoretical uptake of hydrogen had been achieved (2 h), the catalyst was filtered off and washed with water (25 ml). The filtrate was concentrated. Absolute ethanol was added and evaporated until all of the water had been evaporated and a solid formed. The solid was dissolved in hot ethanol (50 ml) and the product was precipitated by the addition of ether (75 ml). The solid was collected and air-dried to give the product as an off-white solid (2.43 g (94%)), m.p. 288-91° C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
94%

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